WAY-200070

ERβ Selectivity Receptor Pharmacology Nuclear Receptor Assays

WAY-200070 is the gold-standard ERβ agonist with a 68-fold selectivity window (EC50 2 nM vs. 155 nM for ERα), validated in mouse tail suspension, four-plate, and zebrafish anxiety assays. Its unique aryl diphenolic azole chemotype and well-characterized in vivo profile (sustained dopamine increase, anxiolytic effects) make it irreplaceable for dissecting ERβ-mediated monoamine regulation. Choose this compound for reproducible, publication-grade results in mood disorder, Parkinson's, and stress-related research.

Molecular Formula C13H8BrNO3
Molecular Weight 306.11 g/mol
CAS No. 440122-66-7
Cat. No. B1683082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-200070
CAS440122-66-7
SynonymsWAY200070;  WAY 200070;  WAY-200070
Molecular FormulaC13H8BrNO3
Molecular Weight306.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)O
InChIInChI=1S/C13H8BrNO3/c14-10-5-9(17)6-11-12(10)18-13(15-11)7-1-3-8(16)4-2-7/h1-6,16-17H
InChIKeyBAAILVWEAXFTSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WAY-200070 (CAS 440122-66-7) Baseline: A Highly Selective, Brain-Penetrant ERβ Agonist for Neuroscience & Endocrinology Research


WAY-200070 is a synthetic, non-steroidal, aryl diphenolic azole compound that functions as a highly selective agonist of estrogen receptor beta (ERβ) [1]. It was developed by Wyeth Research as part of a series of ERβ-selective ligands, and demonstrates an EC50 of 2 nM for ERβ and 155 nM for ERα in transcriptional activation assays, corresponding to a 68-fold selectivity for ERβ over ERα [2][3]. The compound has a molecular weight of 306.11 and the chemical formula C13H8BrNO3, with an XLogP of 3.15, indicating favorable brain penetration properties [3]. WAY-200070 has been extensively characterized for its in vivo effects on neurochemistry and behavior, including modulation of dopaminergic and serotonergic neurotransmission, and is commonly supplied with ≥98% purity (HPLC) for research applications .

Why WAY-200070 Cannot Be Interchanged with DPN, Prinaberel, or Other ERβ Agonists in Critical Assays


In-class substitution of WAY-200070 with other ERβ agonists (e.g., DPN, ERB-041/Prinaberel, LY500307) is scientifically unsound due to divergent receptor selectivity profiles, potency metrics, in vivo neurochemical and behavioral outcomes, and unique structural features. Despite the common classification as 'ERβ-selective agonists', the quantitative parameters differ substantially: WAY-200070 exhibits a 68-fold selectivity window (EC50 2 nM vs. 155 nM) while DPN demonstrates markedly different binding characteristics, ERB-041 shows >200-fold selectivity but with a weaker IC50 of 5.4 nM, and LY500307 displays only 32-fold selectivity [1]. Crucially, these differences in molecular pharmacology directly translate to distinct in vivo pharmacological profiles in terms of neurotransmitter modulation and behavioral efficacy; the mechanism and degree of central nervous system penetration also vary. Using a compound with a different selectivity ratio or potency can alter experimental outcomes and compromise data reproducibility, making WAY-200070 irreplaceable for experiments specifically designed around its established in vivo profile .

WAY-200070 Comparative Evidence: Quantified Differentiation Against Key ERβ Agonist Benchmarks


ERβ/ERα Selectivity Ratio: WAY-200070 (68-fold) vs. DPN, ERB-041, and LY500307

In cell-based transcriptional activation assays using U2OS osteosarcoma cells stably transfected with human ERα or ERβ, WAY-200070 exhibits an EC50 of 2 nM for ERβ and 155 nM for ERα, yielding a 68-fold functional selectivity [1]. This places WAY-200070 in a distinct selectivity tier relative to other ERβ agonists: DPN (diarylpropionitrile) shows lower selectivity due to its combination of greater binding and transcriptional activity [2]; ERB-041 (prinaberel, WAY-202041) is reported to have >200-fold selectivity but with a higher IC50 of 5.4 nM for ERβ ; LY500307 (erteberel) shows only 32-fold selectivity (EC50 0.66 nM for ERβ, 19.4 nM for ERα in PC3/ER-ERE assays) .

ERβ Selectivity Receptor Pharmacology Nuclear Receptor Assays Transcriptional Activation

Brain Penetration and In Vivo Target Engagement: WAY-200070 vs. ERB-041/Prinaberel

WAY-200070 demonstrates robust brain penetration and rapid target engagement in vivo, as evidenced by nuclear translocation of striatal ERβ receptors within 15 minutes of subcutaneous administration (30 mg/kg) in male mice [1]. This was confirmed by the absence of the effect in ERβ knockout mice, validating ERβ-specific engagement [1]. In contrast, ERB-041 (prinaberel, WAY-202041) has been primarily characterized in peripheral inflammatory models (e.g., inflammatory bowel disease, rheumatoid arthritis) with less extensive documentation of CNS penetration kinetics [2]. The ability of WAY-200070 to rapidly engage CNS ERβ and trigger downstream signaling (c-fos activation at 4h) distinguishes it from agonists optimized for peripheral or other compartmental action.

Brain Penetration CNS Pharmacology Nuclear Translocation Target Engagement

In Vivo Dopaminergic and Serotonergic Modulation: WAY-200070 vs. ERβ KO Baseline

WAY-200070 (30 mg/kg s.c.) produces a delayed, sustained ~50% increase in extracellular dopamine in the striatum of wild-type mice, with the effect significant and maintained from 90 to 240 minutes post-administration; this effect is completely absent in ERβ knockout mice, confirming ERβ mediation [1]. Additionally, WAY-200070 induces a delayed and transient ~100% increase in 5-HT (serotonin) levels in wild-type mice [1]. In contrast, DPN's neurochemical profile is less extensively characterized, and ERB-041 shows a different pattern of gene regulation, with some cell type-specific effects not seen with other ERβ agonists [2]. The robust, ERβ-dependent increase in both dopamine and serotonin is a hallmark of WAY-200070's in vivo pharmacology and directly correlates with its antidepressant-like and anxiolytic-like behavioral effects [1].

Neurochemistry Dopamine Serotonin In Vivo Microdialysis

Antidepressant-Like Efficacy in Tail Suspension Test: WAY-200070 vs. ERβ KO Control

In the mouse tail suspension test, WAY-200070 (30 mg/kg s.c.) significantly reduces immobility time, a well-validated measure of antidepressant-like activity [1]. This effect is absent in ERβ knockout mice, confirming the ERβ-dependent nature of the behavioral response [1]. While other ERβ agonists like DPN and LY500307 have been reported to produce antidepressant-like effects in various models, the specific dose-response, effect size, and ERβ-dependency for WAY-200070 are uniquely documented in the Hughes et al. (2008) study, providing a reliable benchmark for replication [1].

Behavioral Pharmacology Antidepressant Tail Suspension Test In Vivo Efficacy

Anxiolytic-Like Effects Across Multiple Behavioral Paradigms: WAY-200070 vs. Lorazepam in Zebrafish

In a larval zebrafish light/dark choice test, WAY-200070 treatment significantly altered behavior consistent with anxiolysis, comparable to the effects of lorazepam and diazepam, the classical benzodiazepine anxiolytics [1]. Specifically, WAY-200070 reduced crh (corticotropin-releasing hormone) expression in the hypothalamus, indicating attenuation of the stress response, while increasing c-fos expression in the habenula [1]. This demonstrates that WAY-200070's anxiolytic-like activity is conserved across species (mouse and zebrafish) and is mechanistically linked to modulation of stress-related neural circuits. Other ERβ agonists (e.g., DPN, ERB-041) have been tested in rodent anxiety models but lack this cross-species validation in the zebrafish light/dark paradigm, which offers unique advantages for high-throughput behavioral screening.

Anxiolytic Zebrafish Model Light/Dark Test Behavioral Pharmacology

Structural Determinants of ERβ Selectivity: WAY-200070 Aryl Diphenolic Azole Scaffold vs. DPN and ERB-041

WAY-200070 belongs to the aryl diphenolic azole chemical series, specifically a 7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol structure, which was rationally designed to achieve high ERβ selectivity [1]. This scaffold is distinct from DPN (a diarylpropionitrile) and ERB-041 (a fluoro-vinyl benzoxazole derivative). The key structural features of WAY-200070—the benzoxazole core, the 7-bromo substitution, and the 4-hydroxyphenyl group—confer the 68-fold selectivity profile [1]. The SAR studies from the original medicinal chemistry campaign indicate that modifications to this core can drastically alter selectivity and potency; thus, WAY-200070 occupies a specific chemical space that cannot be replicated by other ERβ agonists [1]. For researchers requiring a tool compound with a well-defined and published SAR, WAY-200070 offers a clear chemical template.

Medicinal Chemistry Structure-Activity Relationship Selectivity Scaffold Differentiation

Optimal Research Applications for WAY-200070 Based on Quantitative Differentiation Evidence


In Vivo Studies of ERβ-Mediated Modulation of Dopaminergic and Serotonergic Neurotransmission

Employ WAY-200070 (30 mg/kg s.c.) in rodent models to induce a reliable, ERβ-dependent ~50% increase in striatal dopamine (sustained 90-240 min) and a transient ~100% increase in 5-HT, as established by Hughes et al. (2008) [1]. This makes WAY-200070 the preferred tool for dissecting ERβ's role in monoaminergic systems, particularly in studies of mood disorders, reward circuitry, or Parkinson's disease models where dopamine modulation is critical.

Behavioral Neuroscience Assays for Antidepressant and Anxiolytic Drug Discovery

Utilize WAY-200070 in validated behavioral paradigms including the mouse tail suspension test and four-plate test, where it has demonstrated robust antidepressant-like and anxiolytic-like effects, respectively [1]. The ERβ-dependence of these effects (confirmed via ERβ KO mice) makes WAY-200070 an essential positive control and mechanistic probe for novel ERβ-targeting therapeutics or for investigating the role of ERβ in stress-related disorders [1].

Cross-Species Validation of ERβ-Mediated Anxiolysis in Zebrafish Models

Incorporate WAY-200070 into larval zebrafish light/dark choice tests to study ERβ-mediated attenuation of stress responses, as it significantly alters behavior and reduces crh expression in the hypothalamus [2]. This application leverages WAY-200070's unique cross-species validation, providing a cost-effective, high-throughput in vivo platform for screening ERβ modulators or for basic research into the evolutionary conservation of ERβ function in anxiety.

Medicinal Chemistry and SAR Studies of ERβ-Selective Ligands

Use WAY-200070 as a reference standard for the aryl diphenolic azole chemotype in structure-activity relationship (SAR) studies [3]. Its well-characterized 68-fold selectivity (EC50 2 nM for ERβ, 155 nM for ERα) and published synthetic route provide a benchmark for evaluating novel ERβ ligands. Researchers developing next-generation ERβ agonists can directly compare potency and selectivity metrics against WAY-200070 to gauge improvement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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